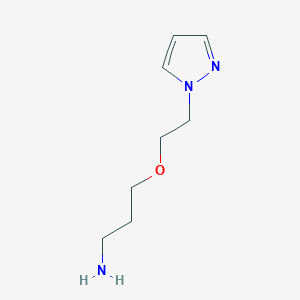
2-(fluorosulfonyl)-1H-imidazole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered significant interest in the fields of organic synthesis, chemical biology, and materials science. This compound is characterized by the presence of a fluorosulfonyl group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the imidazole ring. One common method involves the use of fluorosulfonyl radicals, which can be generated from various precursors. These radicals can then react with imidazole derivatives under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of bench-stable redox-active fluorosulfonyl radical precursors, such as benzoimidazolium fluorosulfonate salts. These reagents offer a practical and efficient approach for large-scale synthesis, providing high yields and operational simplicity .
化学反応の分析
Types of Reactions
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include various sulfonyl derivatives, amine-substituted imidazoles, and thiol-substituted imidazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or chemical modification of biomolecules .
類似化合物との比較
Similar Compounds
Similar compounds include other fluorosulfonyl derivatives, such as:
Bis(fluorosulfonyl)imide (FSI): Known for its use in ionic liquids and as a reagent in organic synthesis.
Trifluoromethanesulfonate (triflate, TF): Widely used in organic synthesis as a leaving group and in the preparation of sulfonyl fluorides.
Bis(trifluoromethylsulfonyl)imide (TFSI): Commonly used in the preparation of ionic liquids and as a reagent in various chemical reactions.
Uniqueness
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is unique due to its specific structure, which combines the reactivity of the fluorosulfonyl group with the versatility of the imidazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .
特性
分子式 |
C4H3FN2O4S |
|---|---|
分子量 |
194.14 g/mol |
IUPAC名 |
2-fluorosulfonyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H3FN2O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) |
InChIキー |
ZYVGIZUJYRUQLI-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=N1)S(=O)(=O)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


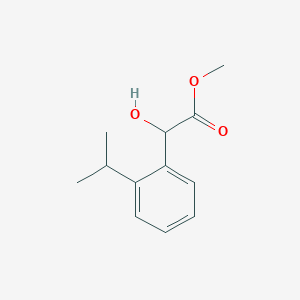

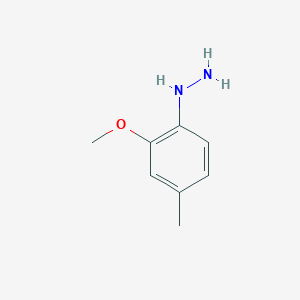


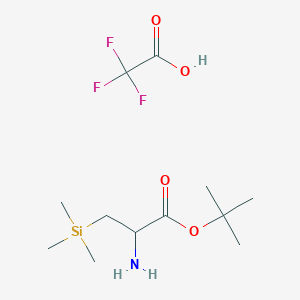

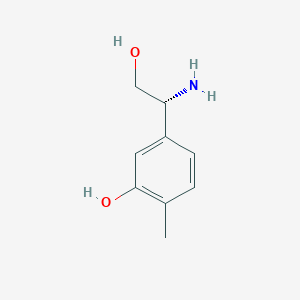

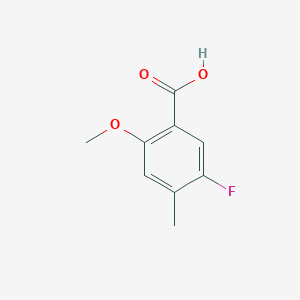
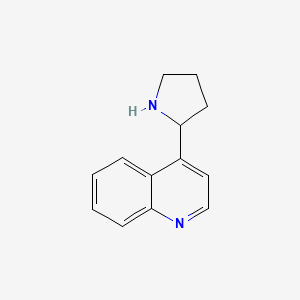
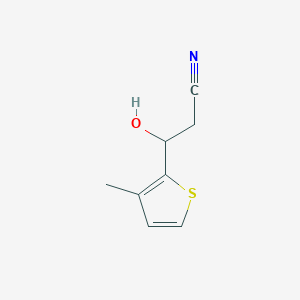
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)
